molecular formula C15H30O7 B611358 Thp-peg6 CAS No. 146395-14-4

Thp-peg6

Cat. No.: B611358
CAS No.: 146395-14-4
M. Wt: 322.4
InChI Key: ZEGHHDSVKRWOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydropyranyl-polyethylene glycol 6: (Thp-peg6) is a polyethylene glycol-based linker that contains a tetrahydropyranyl protecting group and a hydroxyl group. The tetrahydropyranyl group is acid-labile and is commonly used for the protection of alcohol groups. The hydrophilic polyethylene glycol linker increases the water solubility of compounds in aqueous media .

Mechanism of Action

Target of Action

THP-PEG6 is a polyethylene glycol (PEG)-based PROTAC linker . It is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

In the context of PROTACs, this compound serves as a linker connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the case of ADCs, this compound is used as a linker to attach an ADC cytotoxin to an antibody .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system in the case of PROTACs . The specific pathways and downstream effects would depend on the target protein that the PROTAC is designed to degrade .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific PROTAC or ADC it is part of. The use of peg linkers can influence the overall pharmacokinetics of the drug, potentially affecting its stability, solubility, and bioavailability .

Result of Action

The result of this compound’s action is the formation of PROTACs or ADCs that can selectively target and degrade specific proteins or deliver cytotoxins to specific cells . The molecular and cellular effects would depend on the specific target protein or cell type .

Action Environment

The action environment can influence the efficacy and stability of the PROTACs or ADCs that this compound is part of. Factors such as pH, temperature, and the presence of other biomolecules can potentially affect the action of these drugs . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg6 typically involves the protection of a polyethylene glycol chain with a tetrahydropyranyl group. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the tetrahydropyranyl ether. The terminal hydroxyl group of the polyethylene glycol chain can be further reacted to derivatize the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Thp-peg6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a tetrahydropyranyl protecting group and a polyethylene glycol chain, which provides both protection and enhanced solubility. This makes it particularly useful in complex synthetic routes and in the development of advanced drug delivery systems .

Properties

IUPAC Name

2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGHHDSVKRWOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thp-peg6
Reactant of Route 2
Reactant of Route 2
Thp-peg6
Reactant of Route 3
Reactant of Route 3
Thp-peg6
Reactant of Route 4
Reactant of Route 4
Thp-peg6
Reactant of Route 5
Reactant of Route 5
Thp-peg6
Reactant of Route 6
Reactant of Route 6
Thp-peg6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.